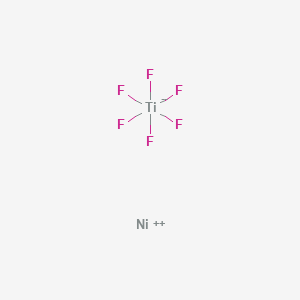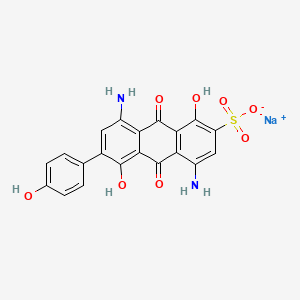
hexafluorotitanium(2-);nickel(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexafluorotitanium(2-);nickel(2+) is an inorganic compound with the molecular formula F₆NiTi. It is composed of hexafluorotitanium and nickel ions, forming a complex structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of hexafluorotitanium(2-);nickel(2+) typically involves the reaction of titanium and nickel salts with fluoride sources under controlled conditions. One common method is the co-precipitation technique, where titanium and nickel salts are dissolved in an aqueous solution, followed by the addition of a fluoride source such as hydrofluoric acid. The resulting precipitate is then filtered, washed, and dried to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of hexafluorotitanium(2-);nickel(2+) may involve large-scale chemical reactors where the reactants are mixed and reacted under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Hexafluorotitanium(2-);nickel(2+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced by reducing agents such as hydrogen gas.
Substitution: The fluoride ions in the compound can be substituted by other halides or ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrofluoric acid, hydrogen gas, and various halide salts. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state species .
Wissenschaftliche Forschungsanwendungen
Hexafluorotitanium(2-);nickel(2+) has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of hexafluorotitanium(2-);nickel(2+) involves its interaction with molecular targets and pathways within a system. The compound can bind to specific enzymes or proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium hexafluorotitanate: An inorganic compound with similar fluoride and titanium components but different cationic species.
Ammonium hexafluorotitanate: Another compound with hexafluorotitanium but with ammonium ions instead of nickel.
Uniqueness
Hexafluorotitanium(2-);nickel(2+) is unique due to the presence of both titanium and nickel ions, which impart distinct chemical and physical properties. This combination allows for specific applications that may not be achievable with other similar compounds .
Eigenschaften
CAS-Nummer |
34109-80-3 |
|---|---|
Molekularformel |
F6NiTi |
Molekulargewicht |
220.551 g/mol |
IUPAC-Name |
hexafluorotitanium(2-);nickel(2+) |
InChI |
InChI=1S/6FH.Ni.Ti/h6*1H;;/q;;;;;;+2;+4/p-6 |
InChI-Schlüssel |
GZJGYSISOMACBB-UHFFFAOYSA-H |
Kanonische SMILES |
F[Ti-2](F)(F)(F)(F)F.[Ni+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(2-morpholin-4-ylethyl)-2-phenylpyrrolo[1,2-a]benzimidazol-3-yl]benzene-1,2-diol;sulfuric acid](/img/structure/B15182159.png)








![N-(2-Chloroethyl)-3-[ethyl[4-[(5-nitro-2,1-benzisothiazol-3-YL)azo]phenyl]amino]propionamide](/img/structure/B15182234.png)




